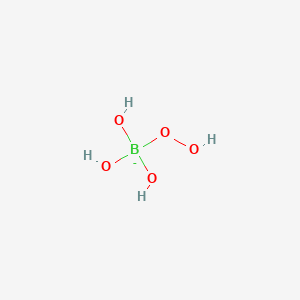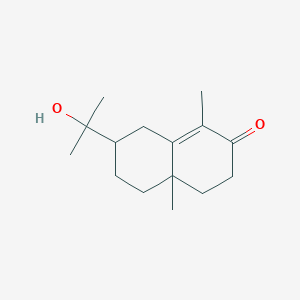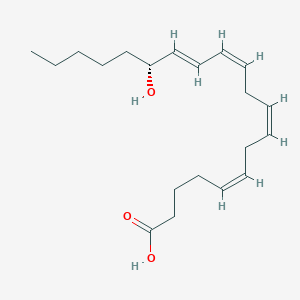
15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15R-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 15R-hete is considered to be an eicosanoid lipid molecule. 15R-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 15R-Hete has been primarily detected in urine. Within the cell, 15R-hete is primarily located in the membrane (predicted from logP) and cytoplasm.
15(R)-HETE is an optically active form of 15-HETE having 15(R)-configuration. It is a conjugate acid of a 15(R)-HETE(1-). It is an enantiomer of a 15(S)-HETE.
Scientific Research Applications
Inflammatory and Cardiovascular Conditions
15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid, as a monohydroxyeicosatetraenoic acid, plays a significant role in various inflammatory and cardiovascular conditions. The blood levels of monohydroxyeicosatetraenoic acids are notably increased in patients with cerebral atherosclerosis, implying a connection with cerebral blood circulation disorders. This suggests a relationship between the production of these acids and the development of atherosclerosis, potentially through the activation of lipoxygenases (Panosian et al., 1991).
Role in Subarachnoid Hemorrhage
In the context of subarachnoid hemorrhage (SAH), lipid peroxides, including eicosatetraenoic acids, have been detected in cerebrospinal fluid. These findings underscore the need for further research into the role of these lipid peroxides in conditions like SAH and their potential involvement in the development of vasospasm (Suzuki et al., 1983).
Interaction with Medications
Studies also delve into the interaction between this acid and certain medications. For instance, research has explored how inhaled frusemide impacts the production of prostaglandin E2 (PGE2) and 15-hydroxy 5,8,11,13-eicosatetraenoic acid (15-HETE) from nasal mucosa, highlighting the complex interactions between medications and arachidonic acid metabolites (Mullol et al., 1993).
Inflammatory Mediators
The role of this acid as an inflammatory mediator has also been studied. For example, 5-oxo-6,8,11,14-eicosatetraenoic acid, a related compound, has been shown to induce the infiltration of granulocytes into human skin, suggesting its involvement in inflammatory processes (Muro et al., 2003).
Gynecological and Rheumatological Implications
Research has also highlighted the importance of various arachidonic acid metabolites, including eicosatetraenoic acids, in conditions like menstrual pain and rheumatoid arthritis. The concentration of these metabolites in bodily fluids has been linked to the severity of symptoms, pointing to their potential role in the pathophysiology of these conditions (Bieglmayer et al., 1995; Klickstein et al., 1980).
properties
Product Name |
15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15R)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |
InChI Key |
JSFATNQSLKRBCI-UDQWCNDOSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



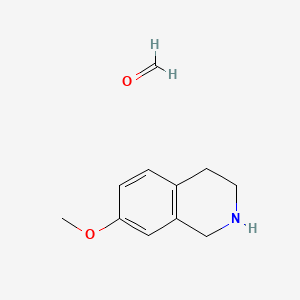
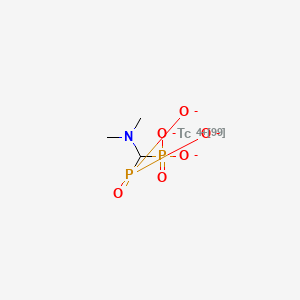
![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)


